5-Methyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
5-Methyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a piperidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine moiety, converting it to a dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-[3-(1-Methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid: Shares a similar pyrimidine core but differs in the substituents attached to the piperidine ring.
Pyridin-2-yl pyrimidine derivatives: These compounds also feature a pyrimidine core with a pyridine moiety and have been studied for their biological activities.
Uniqueness: 5-Methyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a piperidine and pyridine moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-9-18-16(19-10-13)20-8-2-3-14(11-20)12-21-15-4-6-17-7-5-15/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAATASLCBNPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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